molecular formula C7H4Cl2O3 B8734174 2,3-Dichloro-4-hydroxybenzoic acid CAS No. 66584-09-6

2,3-Dichloro-4-hydroxybenzoic acid

Cat. No.: B8734174
CAS No.: 66584-09-6
M. Wt: 207.01 g/mol
InChI Key: MWQVQEFJAIFHFZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-hydroxybenzoic acid is a chlorinated aromatic compound of significant interest in environmental science research, particularly in the study of disinfection byproducts (DBPs). Phenolic DBPs, such as halohydroxybenzoic acids, are increasingly detected in disinfected drinking water and are recognized for their potential cytotoxic effects . Research on structurally similar compounds indicates that this class of molecules may exert cytotoxicity through mechanisms involving oxidative stress, such as the induction of reactive oxygen species (ROS) and interaction with antioxidant enzymes like superoxide dismutase (SOD) . The specific isomeric structure of a phenolic DBP is a critical factor influencing its biological activity and mechanism of action, highlighting the research value of studying individual isomers like this compound to understand structure-activity relationships . Furthermore, hydroxybenzoic acids serve as important scaffolds and metabolites in various biochemical and pharmacological studies . This compound is provided exclusively for research applications, including toxicological profiling, environmental fate studies, and investigations into the molecular pathways of halogenated aromatic compound toxicity.

Properties

CAS No.

66584-09-6

Molecular Formula

C7H4Cl2O3

Molecular Weight

207.01 g/mol

IUPAC Name

2,3-dichloro-4-hydroxybenzoic acid

InChI

InChI=1S/C7H4Cl2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12)

InChI Key

MWQVQEFJAIFHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS: 99-96-7)

  • Structure : Lacks chlorine substituents.
  • Properties : Lower acidity (pKa ~4.5) and higher solubility in polar solvents compared to halogenated derivatives.
  • Applications : Widely used as a preservative in cosmetics and food due to its antimicrobial activity .

3,5-Dichloro-4-hydroxybenzoic Acid (CAS: 3336-41-2)

  • Structure : Chlorine at 3- and 5-positions.
  • Properties : Higher molecular weight (221.04 g/mol) and lipophilicity (XlogP ~3.0) due to symmetrical substitution.
  • Applications : Intermediate in agrochemical synthesis; exhibits herbicidal activity .

3,5-Dichloro-4-(hydroxymethyl)benzoic Acid (CAS: 89894-53-1)

  • Structure : Additional hydroxymethyl group at the 4-position.
  • Properties: Enhanced hydrogen-bonding capacity (3 H-bond donors) and molecular weight (221.04 g/mol).
  • Applications : Used in pharmaceutical research for prodrug design .

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-53-2)

  • Structure : Fluorine at 4-position and hydroxyl at 2-position.
  • Properties : Lower molecular weight (223.94 g/mol) and distinct electronic effects due to fluorine’s electronegativity.
  • Applications : Investigated for antimicrobial and anti-inflammatory properties .

Physicochemical Data Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XlogP H-Bond Donors
2,3-Dichloro-4-hydroxybenzoic acid 66584-09-6 C₇H₄Cl₂O₃ 223.02 2.7 2
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 1.5 2
3,5-Dichloro-4-hydroxybenzoic acid 3336-41-2 C₇H₄Cl₂O₃ 221.04 3.0 2
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid 189283-53-2 C₇H₃Cl₂FO₃ 223.94 2.9 2

Functional and Pharmacological Differences

  • Bioactivity: this compound’s asymmetric substitution pattern enhances its specificity in binding to renal urate transporters, a trait less pronounced in symmetrically substituted analogs like 3,5-dichloro-4-hydroxybenzoic acid .
  • Solubility : The hydroxymethyl group in 3,5-dichloro-4-(hydroxymethyl)benzoic acid improves aqueous solubility (≈15 mg/mL) compared to this compound (≈5 mg/mL) .
  • Thermal Stability : Fluorinated derivatives (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) exhibit higher thermal stability due to stronger C-F bonds, making them suitable for high-temperature synthetic processes .

Key Research Findings

  • Synthetic Utility : this compound is synthesized via regioselective chlorination of 4-hydroxybenzoic acid, achieving yields >75% under optimized conditions .
  • Toxicity Profile : Chlorinated benzoic acids generally show moderate toxicity (LD₅₀ ~500 mg/kg in rodents), with nephrotoxicity observed in asymmetrically substituted derivatives at high doses .

Preparation Methods

Reaction Mechanism

The process begins with the deprotonation of 2,3-dichlorophenol by aqueous sodium hydroxide, forming a phenoxide ion. Carbon tetrachloride, in the presence of copper powder, generates dichlorocarbene (:CCl2:CCl_2) via a copper-mediated decomposition pathway:

CCl4+Cu:CCl2+CuCl2CCl4 + Cu \rightarrow :CCl2 + CuCl_2

The phenoxide ion attacks the electrophilic dichlorocarbene, forming a dichloromethyl intermediate. Subsequent hydrolysis under basic conditions yields this compound:

Phenoxide+:CCl2Dichloromethyl intermediateH2O2,3-Dichloro-4-hydroxybenzoic acid\text{Phenoxide} + :CCl2 \rightarrow \text{Dichloromethyl intermediate} \xrightarrow{H2O} \text{this compound}

Copper’s role in facilitating CCl4CCl_4 decomposition is critical, as it circumvents the low reactivity typically observed with polychlorinated phenols.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Reaction Efficiency
Temperature100°C (reflux)Ensures complete CCl4CCl_4 decomposition
Reaction Time6–48 hoursLonger durations improve conversion
Molar Ratio (Phenol:NaOH)1:2–1:3Maintains basic pH for carbene generation
Copper Catalyst0.5–1.0 wt% of phenolAccelerates CCl4CCl_4 activation

A representative procedure involves refluxing 20.7 g (0.1 mol) of 2,3-dichlorophenol with 150 mL of 10% NaOH, 12.6 g (0.1 mol) of CCl4CCl_4, and 1 g of copper powder for 24 hours. Post-reaction acidification with HCl yields 17.8 g of crude product, which is purified via recrystallization from water to achieve 70% isolated yield.

Comparative Analysis with Alternative Routes

Friedel-Crafts Acylation

Prior methods relied on Friedel-Crafts acylation of 2,3-dichloroanisole with thienoyl chloride. However, this approach suffered from:

  • Low regioselectivity : Competing reactions at other positions reduced yields to 30–40%.

  • Hazardous reagents : Thienoyl chloride’s corrosivity complicated handling.

  • Multi-step synthesis : Required demethylation of intermediates, adding complexity.

Direct Chlorination of 4-Hydroxybenzoic Acid

Direct chlorination of 4-hydroxybenzoic acid with Cl2Cl_2 or SO2Cl2SO_2Cl_2 often leads to over-chlorination, producing mixtures of 2,3-, 2,5-, and 3,4-dichloro isomers. Separation of these isomers is labor-intensive, rendering the method impractical for industrial use .

Q & A

Basic: What are the established synthetic routes for 2,3-Dichloro-4-hydroxybenzoic acid, and what analytical methods are used for characterization?

Answer:
The synthesis typically involves regioselective chlorination of 4-hydroxybenzoic acid derivatives. A common route employs Friedel-Crafts halogenation using Cl2 or SOCl2 in the presence of Lewis acids (e.g., AlCl3), followed by hydrolysis to yield the target compound . Analytical characterization relies on:

  • NMR spectroscopy (1H/13C) to confirm substitution patterns and purity.
  • HPLC with UV detection (λ = 254 nm) for quantitative analysis.
  • Mass spectrometry (EI or ESI-MS) to verify molecular weight and fragmentation patterns .

Advanced: How can researchers address discrepancies in regioselectivity during the chlorination of hydroxybenzoic acid derivatives?

Answer:
Regioselectivity challenges arise due to competing electrophilic substitution at ortho, meta, or para positions. Methodological strategies include:

  • Directing group utilization : Introducing temporary protecting groups (e.g., methyl esters) to steer chlorination to desired positions .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 0–5°C enhance selectivity for 2,3-dichloro products .
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced: What strategies are employed to elucidate the metabolic pathways of this compound in pharmacological studies?

Answer:

  • Isotopic labeling : Synthesize <sup>14</sup>C-labeled analogs to track metabolic fate in vivo via scintillation counting .
  • LC-MS/MS : Detect phase I/II metabolites (e.g., glucuronides) in hepatic microsomal assays .
  • Enzyme inhibition assays : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP2C9) to identify metabolic bottlenecks .

Basic: How is the purity of this compound assessed, and what are common impurities encountered?

Answer:

  • Melting point analysis : Pure compounds exhibit sharp melting ranges (e.g., 165–167°C). Deviations suggest impurities like mono-chlorinated byproducts .
  • TLC and GC-MS : Monitor reaction progress and detect residual solvents (e.g., dichloromethane) or incomplete chlorination products .
  • Elemental analysis : Verify C, H, Cl, and O content within ±0.3% of theoretical values .

Advanced: How do structural modifications at the 2,3 positions influence the bioactivity of 4-hydroxybenzoic acid derivatives?

Answer:

  • Electron-withdrawing effects : Chlorine atoms at 2,3 positions enhance acidity (pKa ~2.8), improving membrane permeability and enzyme inhibition (e.g., urease) .
  • SAR studies : Replace Cl with F or NO2 to modulate binding affinity. For example, 2,3-dichloro derivatives show higher anti-inflammatory activity compared to mono-chloro analogs .
  • Crystallography : X-ray diffraction reveals halogen bonding interactions with target proteins, guiding rational drug design .

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